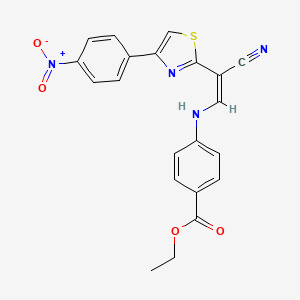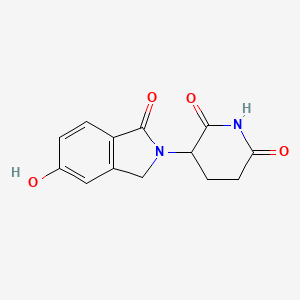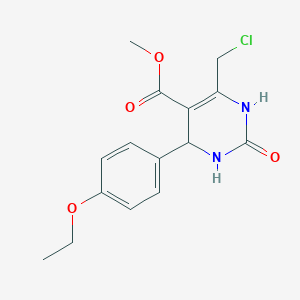![molecular formula C19H18BrCl2N3OS2 B2489621 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344272-52-2](/img/structure/B2489621.png)
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole" belongs to a class of substances that include 1,2,4-triazole derivatives, known for their versatile chemical properties and potential pharmacological activities. These derivatives have been synthesized and studied for various biological and chemical applications, excluding specific drug use and dosage details as requested.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multiple steps, including cyclization reactions and substitutions. For example, 4,5-dibromo-1H-1,2,3-triazole synthesis demonstrates the reactive adaptability of triazole compounds, allowing for functional group modifications through bromine → lithium exchange reactions and subsequent reactions with chloromethyl methyl ether or benzyl chloride, among others, to yield substituted triazoles with potential for further chemical modification (Iddon & Nicholas, 1996).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed through methods such as X-ray structure analysis, which provides detailed insights into the arrangement of atoms and intermolecular interactions within the crystal structure. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, including alkylation, amino(hydroxy)methylation, and cyanoethylation, leading to the formation of new sulfanyl-triazoles. These reactions extend the functional versatility of triazole compounds, enabling their application in diverse chemical processes and the synthesis of compounds with novel properties (Kaldrikyan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The chemical compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole has been involved in various synthetic processes. For instance, 1,2,4-triazole-3-thiols have reacted with different haloalkanes and haloalkenes to yield new 3-sulfanyl-1,2,4-triazoles, showcasing the reactivity of such triazole derivatives (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Furthermore, the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides into 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their subsequent pharmacological evaluation has been a subject of interest, pointing towards the versatility of these compounds in synthesizing pharmacologically active derivatives, although this is not linked directly to the specified compound (Maliszewska-Guz et al., 2005).
Antiproliferative and Antilipolytic Activities
- Derivatives of 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole, such as 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes, have been synthesized and assessed for their antiproliferative activity against colorectal cells and their ability to inhibit pancreatic lipase. This indicates potential therapeutic applications in addressing obesity-related colorectal cancer, showcasing the biologically active potential of such compounds (Shkoor et al., 2021).
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3OS2/c1-2-25-18(12-28(26)11-14-5-8-16(21)9-17(14)22)23-24-19(25)27-10-13-3-6-15(20)7-4-13/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVCICKSYQZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CS(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2489548.png)
![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)
![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)
![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)
![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)
![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)

